3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2H-indazol-3-yl)propanamide
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Overview
Description
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2H-indazol-3-yl)propanamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyridine core and an indazole moiety. It is known for its potential therapeutic applications, particularly in the treatment of various diseases, including cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2H-indazol-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a pyrrolo[3,4-c]pyridine derivative with an indazole derivative under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2H-indazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its biological activity, including its ability to inhibit specific enzymes and proteins.
Medicine: The compound shows promise as a therapeutic agent for the treatment of cancer and other diseases due to its ability to modulate specific molecular targets.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2H-indazol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the modulation of various cellular pathways. For example, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines: These compounds are known for their inhibitory activity against caspase-3, an enzyme involved in apoptosis.
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives: These compounds have been studied for their potential as hematopoietic progenitor kinase 1 (HPK1) inhibitors.
Uniqueness
What sets 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2H-indazol-3-yl)propanamide apart is its unique combination of a pyrrolo[3,4-c]pyridine core and an indazole moiety, which imparts distinct biological activity and therapeutic potential. Its ability to inhibit specific molecular targets, such as FGFRs, makes it a promising candidate for the development of new therapeutic agents .
Properties
Molecular Formula |
C17H13N5O3 |
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Molecular Weight |
335.32 g/mol |
IUPAC Name |
3-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-(1H-indazol-3-yl)propanamide |
InChI |
InChI=1S/C17H13N5O3/c23-14(19-15-11-3-1-2-4-13(11)20-21-15)6-8-22-16(24)10-5-7-18-9-12(10)17(22)25/h1-5,7,9H,6,8H2,(H2,19,20,21,23) |
InChI Key |
UROKZJSLTLRPDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)NC(=O)CCN3C(=O)C4=C(C3=O)C=NC=C4 |
Origin of Product |
United States |
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